葫芦苦素 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

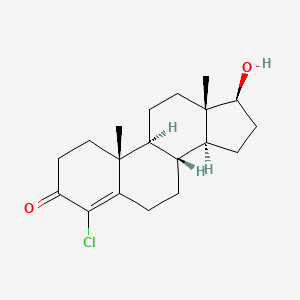

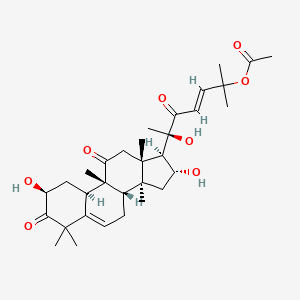

苦瓜素B 是一种天然存在的四环三萜类化合物,主要存在于葫芦科植物中,如蛇瓜 (Trichosanthes cucumerina) . 它以其强大的生物活性而闻名,包括抗炎、抗氧化、抗菌和抗癌特性 . 由于其潜在的治疗应用,该化合物已引起科学研究的广泛关注。

作用机制

苦瓜素B 通过多种分子靶点和途径发挥作用:

抑制黏着斑激酶 (FAK) 和黏着蛋白: 影响细胞骨架的细胞粘附和收缩.

干扰 GTPases RAC1 和 CDC42: 调节细胞张力并影响细胞迁移.

激活胱天蛋白酶级联: 上调胱天蛋白酶-3 和胱天蛋白酶-9,促进凋亡.

调节 Hedgehog 途径: 抑制细胞增殖和侵袭.

科学研究应用

生化分析

Biochemical Properties

Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .

Cellular Effects

Cucurbitacin B has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .

Molecular Mechanism

Cucurbitacin B exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .

Temporal Effects in Laboratory Settings

The effects of Cucurbitacin B change over time in laboratory settings. The level of Cucurbitacin B in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .

Dosage Effects in Animal Models

In animal models, the effects of Cucurbitacin B vary with different dosages. For instance, in rats, Cucurbitacin B was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of Cucurbitacin B was approximately 10% .

Metabolic Pathways

Cucurbitacin B is involved in various metabolic pathways. There is currently no available Cucurbitacin B metabolism profile, and glucuronide conjugated Cucurbitacin B is proposed as a major metabolite .

Transport and Distribution

Cucurbitacin B can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .

Subcellular Localization

It is known that Cucurbitacin B can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.

准备方法

化学反应分析

反应类型: 苦瓜素B 经历各种化学反应,包括氢化、脱乙酰化、羟基化、脱氢和异构化 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常见试剂和条件:

氢化: 由苦瓜素 ∆23-还原酶催化。

脱乙酰化: 由苦瓜素乙酰酯酶催化。

羟基化和脱氢: 通常涉及使用氧化剂。

异构化: 可能在特定的 pH 和温度条件下发生.

相似化合物的比较

苦瓜素B 是一个更大的苦瓜素家族的一部分,其中包括苦瓜素E、苦瓜素D 和苦瓜素I 等化合物 . 这些化合物具有类似的四环三萜结构,但在乙酰化模式和羟基方面有所不同 . 苦瓜素B 的独特之处在于其强大的抗癌活性以及调节多种细胞途径的能力 .

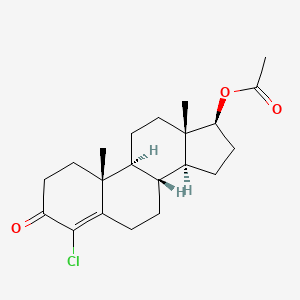

类似化合物:

- 苦瓜素E

- 苦瓜素D

- 苦瓜素I

- 二氢苦瓜素B

- 异苦瓜素B

苦瓜素B 由于其广泛的研究应用和潜在的治疗益处,使其成为天然产物化学和药理学领域中的一种宝贵化合物。

属性

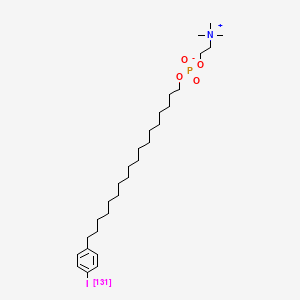

CAS 编号 |

6199-67-3 |

|---|---|

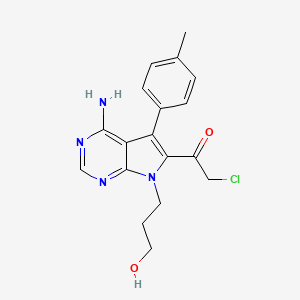

分子式 |

C32H46O8 |

分子量 |

558.7 g/mol |

IUPAC 名称 |

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+ |

InChI 键 |

IXQKXEUSCPEQRD-OUKQBFOZSA-N |

SMILES |

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O |

手性 SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

规范 SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

外观 |

Solid powder |

颜色/形态 |

CRYSTALS FROM ABSOLUTE ETHANOL |

熔点 |

180 - 182 °C |

Key on ui other cas no. |

6199-67-3 |

物理描述 |

Solid |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cucurbitacin B; Cuc B; NSC 49451; NSC 144154. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。